molecular formula C9H7BrN2 B1289091 8-Bromoisoquinolin-5-amine CAS No. 90721-34-9

8-Bromoisoquinolin-5-amine

Cat. No.: B1289091
CAS No.: 90721-34-9
M. Wt: 223.07 g/mol
InChI Key: VUBVOESPWKJXOQ-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-5-amine is an organic compound with the molecular formula C9H7BrN2 It is a derivative of isoquinoline, where a bromine atom is substituted at the 8th position and an amino group at the 5th position

Scientific Research Applications

8-Bromoisoquinolin-5-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 8-Bromoisoquinolin-5-amine indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . The compound should be stored in a dark place, in an inert atmosphere, and at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoisoquinolin-5-amine typically involves the bromination of isoquinoline followed by amination. One common method involves the reaction of 5-aminoisoquinoline with bromine in the presence of a suitable catalyst. For example, 5-aminoisoquinoline can be combined with aluminium trichloride and heated at 80°C to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process often involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination and subsequent amination steps are optimized for large-scale production, ensuring high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-Bromoisoquinolin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different amino and hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoisoquinoline: Similar structure but lacks the bromine atom.

    8-Bromoisoquinoline: Similar structure but lacks the amino group.

    Isoquinoline: The parent compound without any substitutions.

Uniqueness

8-Bromoisoquinolin-5-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs .

Properties

IUPAC Name

8-bromoisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBVOESPWKJXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621830
Record name 8-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90721-34-9
Record name 8-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromoisoquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Aminoisoquinoline (5.50 g, 38.1 mmol) and aluminium trichloride (15.1 g, 113 mmol) were combined and heated at 80° C. in a 3-necked flask equipped with a dropping funnel, stirrer bar, needle and sintered glass tube. Bromine (3.04 g, 19.05 mmol) was dripped onto the sintered glass funnel and the vapour diffused onto the complex over a period of 2 hours. Heating was continued for 2 hours. The suspension was added portionwise to crushed ice and the solution basified with concentrated NaOH solution. The aqueous layer was extracted with ethyl acetate (4×100 mL) and the layers were separated. The organic layers were combined, dried (Na2SO4), filtered and the filtrate was concentrated to give a grey solid. The grey solid was subjected to column chromatography (hexanes:ethyl acetate, 3:1) to provide the title compound (2.96 g, 35%). MS (ESI+) m/z 225 (M+H)+; MS (ESI−) m/z 223 (M−H)−; 1H NMR (CDCl3, 300 MHz) δ 4.22 (br s, 2H), 6.83 (d, J 8.1, 1H), 7.25 (s, 1H), 7.54 (d, J 5.8, 11H), 7.61 (d, J 8.1, 11H), 8.59 (d, J 5.8, 11H), 9.56 (s, 1H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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